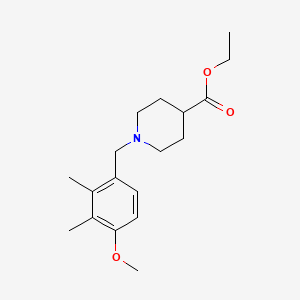

ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

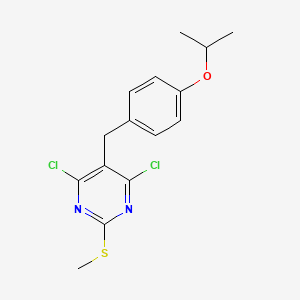

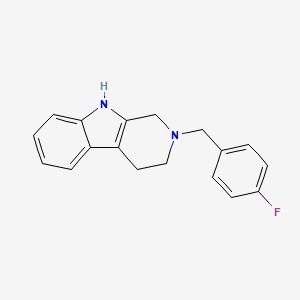

Synthesis Analysis

The synthesis of related piperidine derivatives involves complex organic reactions, aiming for efficiency and selectivity. For instance, a practical synthesis approach was developed for ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, showcasing the methodological advancements in synthesizing such compounds (Kim et al., 2001). Moreover, synthesis methods have been refined for specific substituted N-benzyl piperidines, highlighting the structural diversity achievable within this chemical class (Boos et al., 2006).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxylate, is a critical factor influencing their chemical properties and reactivity. Studies such as those by Fun et al. (2012) on related compounds provide insights into the structural nuances, demonstrating the importance of intramolecular interactions and conformational stability in determining their chemical behavior (Fun et al., 2012).

Chemical Reactions and Properties

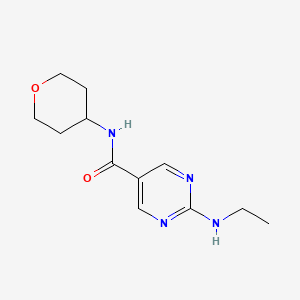

Piperidine derivatives engage in a variety of chemical reactions, reflecting their utility in synthetic chemistry. For instance, the allosteric modulation of the serotonin transporter by specific piperidine analogues illustrates the potential for targeted chemical interactions (Boos et al., 2006). Additionally, the synthesis and characterization of N-acyl derivatives of piperidin-4-ones highlight the diverse chemical functionality achievable within this class of compounds (Mohanraj & Ponnuswamy, 2018).

Physical Properties Analysis

The physical properties of ethyl 1-(4-methoxy-2,3-dimethylbenzyl)-4-piperidinecarboxylate and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Crystal structure analyses provide detailed information on the arrangement of atoms within the molecule and the intermolecular forces at play, which in turn influence the physical properties (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity, stability, and interaction with other molecules, are key to their utility in synthetic and medicinal chemistry. The role of substituents on the piperidine ring, as well as the influence of stereochemistry on binding affinity and selectivity for biological targets, are areas of ongoing research (Hsin et al., 2008).

properties

IUPAC Name |

ethyl 1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-5-22-18(20)15-8-10-19(11-9-15)12-16-6-7-17(21-4)14(3)13(16)2/h6-7,15H,5,8-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIXUTVOOJICNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=C(C(=C(C=C2)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-piperidin-3-yl-N-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5670015.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5670020.png)

![5-methyl-1'-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5670027.png)

![2-{[(2,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5670037.png)

![N-{4-[6-(1-hydroxyethyl)pyridin-2-yl]phenyl}-N'-isopropylurea](/img/structure/B5670042.png)

![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5670067.png)

![1-methyl-2-oxo-8-(2-pyrimidinylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5670071.png)

![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5670077.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5670081.png)

![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5670110.png)

![2-(3-methoxypropyl)-9-[(5-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5670129.png)